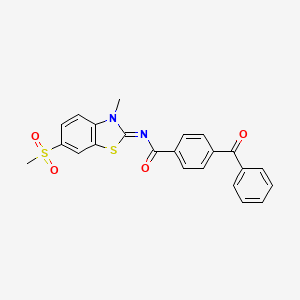

4-benzoyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide compounds can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a benzoyl group, a benzothiazole group with a methylsulfonyl substituent, and a benzamide group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

Research by Morgan et al. (1990) focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with similar structural motifs to the target compound. These compounds have shown potency in vitro comparable to sematilide, indicating potential as selective class III electrophysiological agents (Morgan et al., 1990).

Chemical Structure and Metal Complexes

Adhami et al. (2012) investigated the synthesis of a compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, through different reactions, leading to the formation of new bonds and a five-membered ring. This study also explored the coordination of the synthesized compound with Pd(II) and Ni(II) ions, contributing to the understanding of its structural and potential catalytic applications (Adhami et al., 2012).

Anticancer Applications

Yılmaz et al. (2015) synthesized derivatives of indapamide, including structures akin to the target compound, demonstrating proapoptotic activity against melanoma cell lines. This highlights the compound's potential in the development of new anticancer agents (Yılmaz et al., 2015).

Anti-inflammatory and Anti-cancer Agents

Gangapuram and Redda (2009) developed substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, showcasing their synthesis and potential as anti-inflammatory and anti-cancer agents. This research adds to the pool of knowledge on the therapeutic applications of benzamide derivatives (Gangapuram & Redda, 2009).

Class III Antiarrhythmic Activity

Ellingboe et al. (1992) studied the Class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, closely related to the target compound. These substances showed potent Class III activity without affecting conduction, indicating their potential in the treatment of arrhythmias (Ellingboe et al., 1992).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules have been investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Result of Action

Several benzothiazole derivatives display potent antibacterial activity against both gram-negative and gram-positive bacteria . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .

Eigenschaften

IUPAC Name |

4-benzoyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4S2/c1-25-19-13-12-18(31(2,28)29)14-20(19)30-23(25)24-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKXDCGCMQXZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![N-(3-propan-2-yloxypropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2714747.png)

![N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2714748.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2714752.png)

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B2714757.png)